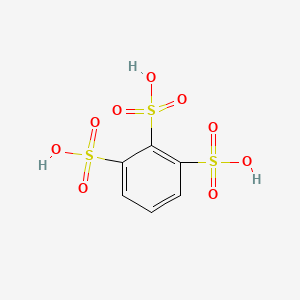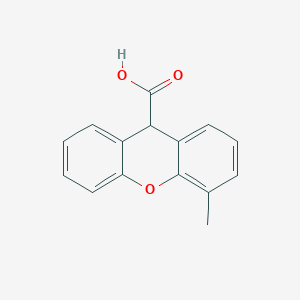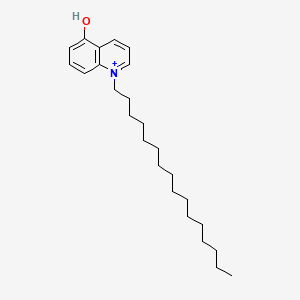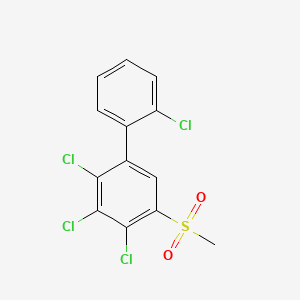
1,1'-Biphenyl, 2,2',3,4-tetrachloro-5-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is an organic compound with the molecular formula C12H6Cl4SO2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl derivatives with reduced chlorine content.
Substitution: Formation of biphenyl derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of polychlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cellular membranes, affecting their integrity and permeability. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Another polychlorinated biphenyl with similar chemical properties but different substitution pattern.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar structure with different chlorine substitution pattern.
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-: A more heavily chlorinated derivative with additional chlorine atoms.
Uniqueness
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfonyl group further differentiates it from other polychlorinated biphenyls, affecting its reactivity and interactions with biological systems .
Eigenschaften
CAS-Nummer |
106352-69-6 |
|---|---|
Molekularformel |
C13H8Cl4O2S |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
2,3,4-trichloro-1-(2-chlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-8(11(15)13(17)12(10)16)7-4-2-3-5-9(7)14/h2-6H,1H3 |
InChI-Schlüssel |
GVYMAJXPTSJMGO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC=CC=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
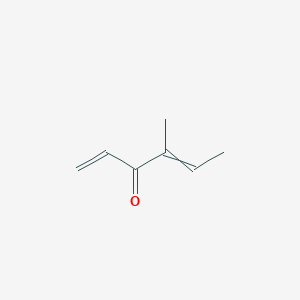
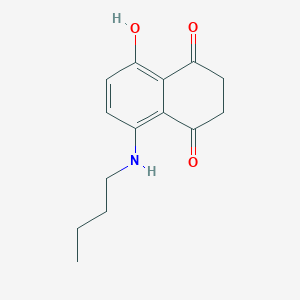
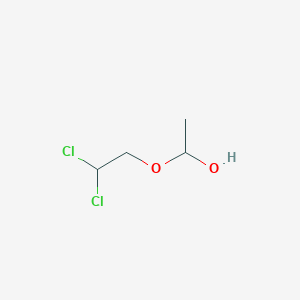
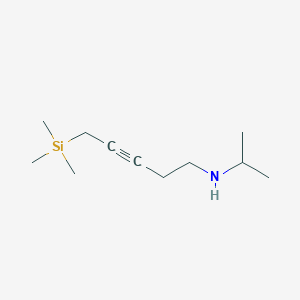
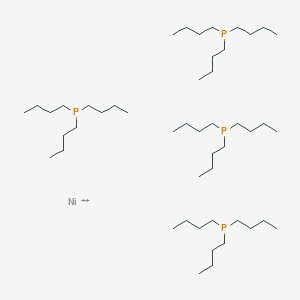
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
